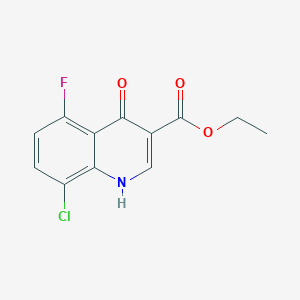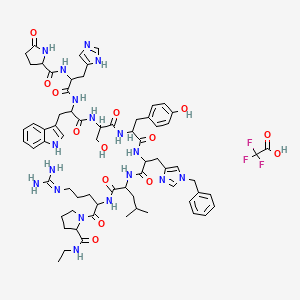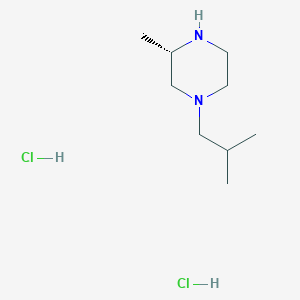
2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is:
Halogenation: Starting with a suitable benzene derivative, selective bromination and iodination are performed to introduce the bromo and iodo groups at specific positions on the aromatic ring.
Nucleophilic Substitution: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated benzene under basic conditions.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo various substitution reactions due to the presence of halogen atoms. For example, nucleophilic aromatic substitution (S_NAr) can occur at the positions ortho or para to the electron-withdrawing groups.
Oxidation and Reduction: The phenoxy group can be oxidized to form quinones, while the aromatic ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium phosphate (K₃PO₄).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic rings or dehalogenated products.
Coupling: Biaryl compounds or extended aromatic systems.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its multiple halogen atoms can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of halogen atoms can influence the compound’s bioavailability, metabolic stability, and interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals or polymers with specific electronic properties. Its unique structure can impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The halogen atoms can form halogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-6-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Iodo-6-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Bromo-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of multiple halogen atoms and functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H5BrF5IO |
|---|---|
Peso molecular |
478.98 g/mol |
Nombre IUPAC |
2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
Clave InChI |
CGVBDZAWVTVGIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)
![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)





![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
amine](/img/structure/B12078986.png)


![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
